molecular formula C12H7ClO3S B6399315 2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid CAS No. 1261989-85-8

2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid

Cat. No.: B6399315
CAS No.: 1261989-85-8
M. Wt: 266.70 g/mol
InChI Key: CMCZHNVYVBYCKR-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid is an organic compound with the molecular formula C12H7ClO3S It is a derivative of benzoic acid, featuring a chloro substituent at the second position and a formylthiophenyl group at the fourth position

Properties

IUPAC Name

2-chloro-4-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-11-4-7(1-2-10(11)12(15)16)8-3-9(5-14)17-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCZHNVYVBYCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689484
Record name 2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-85-8
Record name 2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chloro substituent can also participate in interactions with biological macromolecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

    2-Chloro-4-(5-carboxythiophen-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    2-Chloro-4-(5-hydroxymethylthiophen-3-yl)benzoic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.

    2-Chloro-4-(5-methylthiophen-3-yl)benzoic acid: Similar structure but with a methyl group instead of a formyl group.

Uniqueness: 2-Chloro-4-(5-formylthiophen-3-yl)benzoic acid is unique due to the presence of both a chloro substituent and a formylthiophenyl group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

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